The compound is classified under biguanides, which are often utilized in pharmaceuticals, particularly for their antidiabetic properties. The trifluoromethoxy group is notable for its ability to influence the electronic properties of the molecule, potentially affecting its biological activity. The compound is sourced from various chemical suppliers and is listed in databases such as PubChem and Sigma-Aldrich .
The synthesis of 1-[4-(Trifluoromethoxy)phenyl]biguanide hydrochloride can be approached through several synthetic routes. A common method involves the reaction of 4-trifluoromethoxyaniline with cyanamide or guanidine derivatives under acidic or basic conditions.
The molecular structure of 1-[4-(Trifluoromethoxy)phenyl]biguanide hydrochloride features a central biguanide moiety flanked by a phenyl ring substituted with a trifluoromethoxy group.
The InChI Key for this compound is VAWGZGSCMHDUCU-UHFFFAOYSA-N, which can be used to retrieve its structural representation in chemical databases.
1-[4-(Trifluoromethoxy)phenyl]biguanide hydrochloride can participate in various chemical reactions typical for biguanides:
The mechanism of action for 1-[4-(Trifluoromethoxy)phenyl]biguanide hydrochloride is primarily linked to its role as an antidiabetic agent:
These mechanisms contribute to its effectiveness in managing blood sugar levels in diabetic patients.
1-[4-(Trifluoromethoxy)phenyl]biguanide hydrochloride exhibits several key physical and chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C9H11ClF3N5O |
| Boiling Point | Not available |
| Melting Point | Typically around 165 °C |
| Solubility | Soluble in water |
| Density | Not specified |
| LogP (Partition Coefficient) | Not available |
| Toxicity | Precautionary statements apply |
These properties indicate that it is a polar compound with potential solubility in biological systems, making it suitable for pharmacological applications .
1-[4-(Trifluoromethoxy)phenyl]biguanide hydrochloride has several scientific applications:
The primary synthetic route for 1-[4-(Trifluoromethoxy)phenyl]biguanide hydrochloride (CAS 42823-09-6) involves sequential nucleophilic substitution reactions. The process initiates with 4-(trifluoromethoxy)aniline reacting with sodium dicyandiamide at elevated temperatures (80°C), forming a cyano-guanidine intermediate. This intermediate subsequently undergoes nucleophilic addition with alkylamines in tetrahydrofuran (THF) at 40°C, followed by hydrochloric acid treatment to precipitate the hydrochloride salt [4]. Critical parameters include strict temperature control during the initial condensation—deviations beyond 85°C promote hydrolysis byproducts—and stoichiometric precision with a 1:1.05 molar ratio of aniline to sodium dicyandiamide to maximize intermediate purity [4].
The final hydrochloride formation requires acidification with concentrated HCl, typically achieving yields of 68–75% after recrystallization from ethanol/water mixtures. A refinement step involves adding ethylenediaminetetraacetic acid (EDTA) solution to chelate trace metal impurities before filtration, enhancing crystallinity and purity (>97% by HPLC) [4]. This methodology balances scalability and yield but faces limitations in reaction times (12–18 hours for complete conversion) and byproduct formation from trifluoromethoxy group hydrolysis under prolonged heating [4].
Table 1: Key Reaction Parameters in Conventional Synthesis
| Reaction Stage | Reagents | Conditions | Yield |
|---|---|---|---|
| Intermediate Formation | 4-(Trifluoromethoxy)aniline + Sodium dicyandiamide | 80°C, anhydrous ethanol | 80–85% |
| Biguanide Cyclization | Intermediate + Alkylamine | 40°C, THF, 8–12 hr | 75–80% |
| Salt Formation | Crude biguanide + HCl | RT, 30 min, then EDTA treatment | 68–75% |
Solvent selection critically influences reaction kinetics and impurity profiles in biguanide formation. Polar aprotic solvents like THF, dimethylformamide (DMF), and N-methylpyrrolidone (NMP) facilitate nucleophilic substitution by solubilizing both organic and inorganic reactants. Comparative studies show THF optimizes intermediate stability, while DMF accelerates reaction rates but promotes trimerization side products at temperatures >45°C [4]. Protic solvents like methanol or ethanol suppress byproducts but reduce yields by 15–20% due to incomplete biguanide cyclization [6].
Catalytic enhancements leverage aluminum-based complexes to accelerate the rate-determining step—the addition of the amine to the cyano-guanidine. Aluminum isopropoxide (0.5–2 mol%) in THF reduces reaction times to 4–6 hours by coordinating with nitrogen lone pairs, lowering the activation energy for nucleophilic attack . This method achieves yields of 82–85% with >99% selectivity for the target biguanide over triazine byproducts. Alternative catalysts include tin(II) chloride dihydrate, though it necessitates post-synthetic metal scavenging to meet pharmacopeial limits .
Table 2: Solvent and Catalyst Performance Comparison
| System | Reaction Time (hr) | Yield (%) | Byproduct Formation | Key Advantage |
|---|---|---|---|---|
| THF (uncatalyzed) | 8–12 | 75–80 | Moderate (5–8%) | Intermediate stability |
| DMF (uncatalyzed) | 4–6 | 70–75 | High (12–15%) | Faster kinetics |
| THF + Al(OⁱPr)₃ | 4–6 | 82–85 | Low (<2%) | Enhanced selectivity |
| Ethanol + SnCl₂ | 6–8 | 78–80 | Moderate (5–7%) | Simplified workup |
Microwave-assisted synthesis remains underexplored for this compound but shows promise in reducing process times. Pilot-scale experiments using sealed vessels under controlled microwave irradiation (100–150 W) demonstrate full conversion of the cyano-guanidine intermediate within 30–45 minutes at 100°C—a 90% reduction compared to conventional heating [4]. Precise temperature modulation is essential, as exceeding 110°C decomposes the trifluoromethoxy group, while insufficient power (<80 W) stalls the reaction at <40% conversion [4].
Reaction mixtures require ethanol-water co-solvents (3:1 v/v) to ensure homogeneous energy absorption. Though initial yields (70–72%) trail optimized catalytic methods, the absence of metal residues meets stringent purity benchmarks for pharmaceutical applications. Future development necessitates dielectric constant optimization and flow-reactor designs to overcome current scale-up limitations [1] .
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